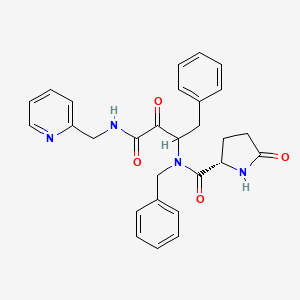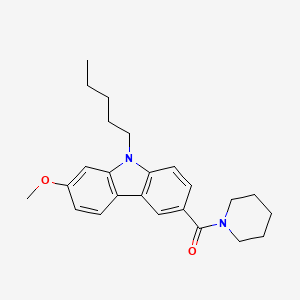
Carbazole-3-carboxamide analog 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole-3-carboxamide analog 1 is a derivative of carbazole, a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring. Carbazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbazole-3-carboxamide analog 1 typically involves the functionalization of the carbazole core. One common method is the reaction of carbazole with a carboxylic acid derivative under specific conditions to form the carboxamide group. For instance, the reaction can be carried out using carbazole, an appropriate carboxylic acid chloride, and a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of carbazole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Carbazole-3-carboxamide analog 1 can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or silver oxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicarbazyl or tricarbazyl derivatives, while reduction may produce simpler carbazole derivatives .
Scientific Research Applications
Carbazole-3-carboxamide analog 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of carbazole-3-carboxamide analog 1 involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit DNA synthesis and induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Carbazole-3-carboxamide analog 1 can be compared with other similar compounds, such as:
N-methyl carbazole-3-carboxamide: Known for its potent anticancer activity against various cancer cell lines.
Murrayanine (1-methoxy-3-formylcarbazole): Exhibits significant antimicrobial and antifungal activities.
Uniqueness: this compound stands out due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other carbazole derivatives .
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(7-methoxy-9-pentylcarbazol-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H30N2O2/c1-3-4-6-15-26-22-12-9-18(24(27)25-13-7-5-8-14-25)16-21(22)20-11-10-19(28-2)17-23(20)26/h9-12,16-17H,3-8,13-15H2,1-2H3 |
InChI Key |
LHILAHDXYGCIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)N3CCCCC3)C4=C1C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



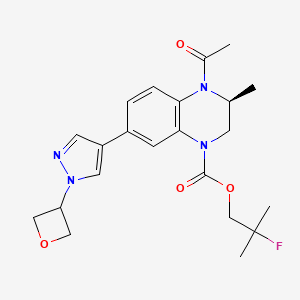
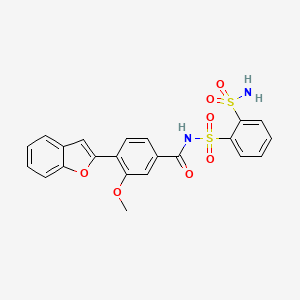
![2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)
![[4-(1-Aminoethyl)-2,6-difluorophenyl]-isoquinolin-5-ylmethanone](/img/structure/B10833172.png)

![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
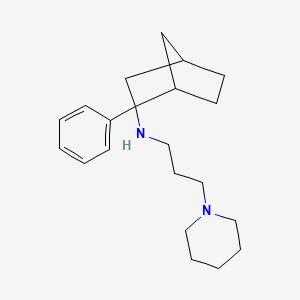
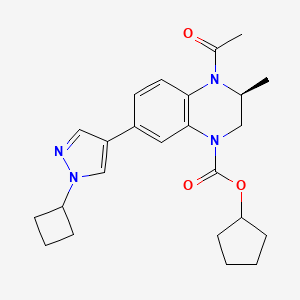

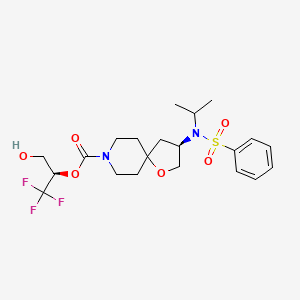

![1-benzyl-N-[(4R)-4-methyl-1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl]pyrazole-4-carboxamide](/img/structure/B10833226.png)
